![molecular formula C24H22ClN3O2 B11182138 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182138.png)
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the quinazolinone family.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Scientific Research Applications
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its interaction with various biological targets.
Industry: It is used in the development of luminescent materials and fluorescent probes for bioimaging.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one include other quinazolinone derivatives such as:
2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ): Known for its luminescent properties and use in fluorescent probes.
4(3H)-quinazolinone: Widely studied for its broad applications, including antimalarial, antitumor, and antimicrobial activities. The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C24H22ClN3O2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H22ClN3O2/c1-14-21(15-6-10-17(25)11-7-15)24-26-19-4-3-5-20(29)22(19)23(28(24)27-14)16-8-12-18(30-2)13-9-16/h6-13,23,26H,3-5H2,1-2H3 |
InChI Key |
XUWCCDGVUORDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CCCC3=O)NC2=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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